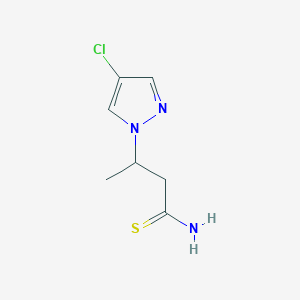

3-(4-chloro-1H-pyrazol-1-yl)butanethioamide

Descripción

3-(4-Chloro-1H-pyrazol-1-yl)butanethioamide is a pyrazole-derived compound featuring a thioamide (-C(=S)-NH2) functional group. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to their heterocyclic aromatic structure, which enables diverse interactions with biological targets. Notably, the presence of the 4-chloro substituent on the pyrazole ring may enhance lipophilicity and influence binding affinity in biological systems .

No direct molecular weight or purity data are provided in the evidence, though related compounds in the same class (e.g., 3-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide) exhibit molecular weights in the range of 217–273 g/mol, suggesting comparable physicochemical properties .

Propiedades

IUPAC Name |

3-(4-chloropyrazol-1-yl)butanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3S/c1-5(2-7(9)12)11-4-6(8)3-10-11/h3-5H,2H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQITIVMYGCFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=S)N)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide typically involves the reaction of 4-chloro-1H-pyrazole with butanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

3-(4-chloro-1H-pyrazol-1-yl)butanethioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

3-(4-chloro-1H-pyrazol-1-yl)butanethioamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Key Observations :

- Thioamide vs.

- Substituent Effects : The 4-chloro group is a common feature across analogs, but additional substituents (e.g., butyl, dimethyl in ) modulate hydrophobicity and steric bulk, impacting receptor interactions .

Actividad Biológica

3-(4-chloro-1H-pyrazol-1-yl)butanethioamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide features a pyrazole ring substituted with a butanethioamide group. Its structural formula can be represented as follows:

This structure is significant because the presence of the pyrazole moiety is known to influence various biological activities, including enzyme inhibition and interaction with biological pathways.

The biological activity of 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide primarily involves its role as an enzyme inhibitor. Research indicates that it may interact with specific targets such as kinases, which are crucial in regulating cellular functions. The compound's mechanism of action typically involves:

- Enzyme Inhibition : It has been shown to inhibit certain protein kinases, which play pivotal roles in cell signaling pathways related to cancer and inflammation.

- Cellular Pathway Modulation : By affecting kinase activity, this compound can alter downstream signaling pathways, potentially leading to therapeutic effects in diseases such as cancer.

Biological Activity and Research Findings

Numerous studies have evaluated the biological activity of 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide. Below are key findings from various research efforts:

Anticancer Activity

Research has demonstrated that 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide exhibits cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These results indicate that the compound has promising potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. The following table summarizes its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Case Studies

A notable case study involved the evaluation of 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide in a murine model for its anticancer effects. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, suggesting its potential for further development as an anticancer therapeutic.

Comparative Analysis

When compared to structurally similar compounds, such as 3-(4-bromo-1H-pyrazol-1-yl)butanethioamide and 3-(4-methyl-1H-pyrazol-1-yl)butanethioamide, it was observed that:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide | 12.5 | Anticancer, Antimicrobial |

| 3-(4-bromo-1H-pyrazol-1-yl)butanethioamide | 15.0 | Anticancer |

| 3-(4-methyl-1H-pyrazol-1-yl)butanethioamide | 20.0 | Antimicrobial |

This comparison highlights the enhanced potency of the chloro-substituted variant in both anticancer and antimicrobial activities.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.